molecular formula C12H14ClNO B14672374 Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- CAS No. 39509-28-9

Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)-

Cat. No.: B14672374
CAS No.: 39509-28-9
M. Wt: 223.70 g/mol
InChI Key: WCMGZANZWCODBP-UHFFFAOYSA-N
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Description

Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- is an organic compound with the molecular formula C10H12ClNO. It is a derivative of benzene, where a 1-chloro-1-isocyanato-2,2-dimethylpropyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- typically involves the reaction of benzene with 1-chloro-2,2-dimethylpropyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to optimize yield and efficiency. The specific methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Addition: Nucleophiles like amines or alcohols are common.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted benzene derivatives.

    Addition: Ureas, carbamates, and related compounds.

    Oxidation: Oxides and related compounds.

    Reduction: Amines and related compounds.

Scientific Research Applications

Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- involves its reactivity with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical synthesis processes to form new compounds.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-chloro-2-isocyanato-
  • Benzene, 1-chloro-3-isocyanato-
  • Benzene, 1-chloro-4-isocyanato-

Uniqueness

Benzene, (1-chloro-1-isocyanato-2,2-dimethylpropyl)- is unique due to the presence of the 1-chloro-1-isocyanato-2,2-dimethylpropyl group, which imparts specific reactivity and properties that are distinct from other similar compounds. This uniqueness makes it valuable in specialized chemical synthesis and industrial applications.

Properties

CAS No.

39509-28-9

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

(1-chloro-1-isocyanato-2,2-dimethylpropyl)benzene

InChI

InChI=1S/C12H14ClNO/c1-11(2,3)12(13,14-9-15)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

WCMGZANZWCODBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)(N=C=O)Cl

Origin of Product

United States

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